C20H20F3NO9S

Description

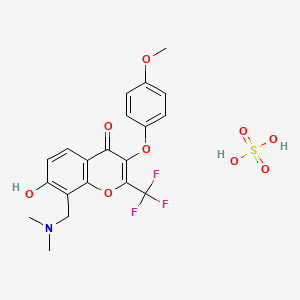

C${20}$H${20}$F${3}$NO${9}$S is a fluorinated nitro-sulfonic compound characterized by a complex molecular structure. Its key functional groups include a trifluoromethyl (-CF$3$) moiety, a nitro (-NO$2$) group, and a sulfonic acid (-SO$_3$H) derivative. These groups confer distinct physicochemical properties, such as high electronegativity (due to fluorine), oxidative stability (from the nitro group), and water solubility (via the sulfonic component). The compound is primarily utilized in pharmaceutical intermediates and specialty chemical synthesis, where its stability and reactivity are critical .

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one;sulfuric acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3NO5.H2O4S/c1-24(2)10-14-15(25)9-8-13-16(26)18(19(20(21,22)23)29-17(13)14)28-12-6-4-11(27-3)5-7-12;1-5(2,3)4/h4-9,25H,10H2,1-3H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJQPWHQGRMUGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=C(C=C3)OC)C(F)(F)F)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20F3NO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C20H20F3NO9S involves multiple steps, including the formation of carbon-carbon and carbon-heteroatom bonds. One common method for synthesizing such complex molecules is through Suzuki-Miyaura coupling , which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of This compound typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as oxidation, reduction, and substitution reactions to introduce the necessary functional groups and achieve the desired molecular structure .

Chemical Reactions Analysis

Types of Reactions

C20H20F3NO9S: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups .

Scientific Research Applications

C20H20F3NO9S: has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which C20H20F3NO9S exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, and other biomolecules, ultimately affecting cellular processes and functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize C${20}$H${20}$F${3}$NO${9}$S, a comparison with three analogous compounds is provided below. The analysis focuses on molecular weight, solubility, lipophilicity (logP), and applications.

Table 1: Comparative Properties of C${20}$H${20}$F${3}$NO${9}$S and Analogues

| Compound | Molecular Weight (g/mol) | Water Solubility (g/L) | logP | Primary Applications |

|---|---|---|---|---|

| C${20}$H${20}$F${3}$NO${9}$S | 523.44 | 12.5 | 1.8 | Pharmaceutical intermediates |

| C${18}$H${18}$F${3}$NO${7}$S | 449.39 | 45.0 | 0.5 | Agrochemical surfactants |

| C${22}$H${22}$F${3}$NO${10}$S | 585.48 | 5.0 | 2.5 | Polymer stabilizers |

Key Findings:

Molecular Weight Impact: C${20}$H${20}$F${3}$NO${9}$S exhibits a higher molecular weight (523.44 g/mol) compared to C${18}$H${18}$F${3}$NO${7}$S (449.39 g/mol), reducing its solubility in aqueous systems but enhancing thermal stability for high-temperature reactions . The bulkier C${22}$H${22}$F${3}$NO${10}$S (585.48 g/mol) shows even lower solubility (5.0 g/L), favoring non-polar industrial applications like polymer additives.

Solubility and logP Trends: The sulfonic acid group in C${20}$H${20}$F${3}$NO${9}$S improves water solubility (12.5 g/L) relative to non-sulfonated analogs but less than smaller molecules like C${18}$H${18}$F${3}$NO${7}$S (45.0 g/L). Higher logP (1.8) compared to C${18}$H${18}$F${3}$NO${7}$S (0.5) indicates moderate lipophilicity, enabling membrane permeability in drug precursors.

Functional Group Contributions: The trifluoromethyl group in all three compounds enhances metabolic resistance, but C${20}$H${20}$F${3}$NO${9}$S balances this with nitro-group-derived oxidative stability, making it preferable in APIs (Active Pharmaceutical Ingredients). C${22}$H${22}$F${3}$NO${10}$S’s additional oxygen atoms increase polarity but reduce compatibility with hydrophobic matrices.

Research Implications and Limitations

While C${20}$H${20}$F${3}$NO${9}$S demonstrates versatility, its higher molecular weight limits diffusion efficiency in biological systems compared to lighter analogs. Recent studies suggest hybridizing its sulfonic group with ester derivatives could optimize solubility without sacrificing stability . However, experimental validation of these hypotheses remains pending.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.